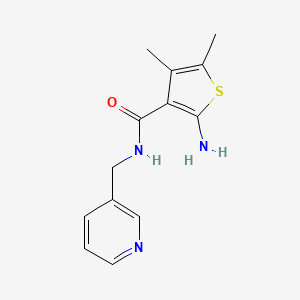
2-Naphthyl trifluoromethanesulfonate
Übersicht
Beschreibung
2-Naphthyl trifluoromethanesulfonate, also known as 2-Naphthyl triflate, is an aryl triflate . It has a molecular weight of 276.23 g/mol .
Synthesis Analysis
2-Naphthyl trifluoromethanesulfonate may be used as an arylating agent in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole by Heck reaction . It may also be used as a substrate for coupling with Reformatsky reagent BrZnCH(CH3)(COOtC4H9) in the presence of “reduced” dichlorobis(1,1-diphenylphosphino)ferrocene catalyst .Molecular Structure Analysis
The molecular formula of 2-Naphthyl trifluoromethanesulfonate is C11H7F3O3S . The InChI string is InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H .Chemical Reactions Analysis
2-Naphthyl trifluoromethanesulfonate is involved in its ruthenium-catalyzed conversion to 2-bromonaphthalene .Physical And Chemical Properties Analysis
2-Naphthyl trifluoromethanesulfonate is a solid with a melting point of 30-32 °C . It has a molecular weight of 276.23 g/mol . The compound has a topological polar surface area of 51.8 Ų .Wissenschaftliche Forschungsanwendungen
2-Naphthyl Trifluoromethanesulfonate: Scientific Research Applications
Arylation Agent in Heck Reaction: 2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is utilized as an arylating agent in the Heck reaction. Specifically, it is used in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, facilitating the formation of carbon-carbon bonds in organic synthesis .
2. Substrate for Coupling with Reformatsky Reagent This compound serves as a substrate for coupling reactions with the Reformatsky reagent BrZnCH(CH3)(COOtC4H9). The presence of “reduced” dichlorobis(1,1-diphenylphosphino)ferrocene is necessary for this application, which is a part of synthetic chemistry involving the creation of complex molecules .
Conversion to 2-Bromonaphthalene: A reported application of 2-naphthyl trifluoromethanesulfonate is its ruthenium-catalyzed conversion to 2-bromonaphthalene. This process is significant in the field of organic synthesis where halogenated compounds are often required as intermediates or end products .
Proteomics Research: While not detailed in the search results, compounds like 2-naphthyl trifluoromethanesulfonate are often used in proteomics research. They can be involved in labeling or modifying proteins to study their structure and function within proteomics workflows .
Safety and Hazards
2-Naphthyl trifluoromethanesulfonate causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is primarily used as an arylating agent . It is involved in the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole by Heck reaction . The primary target of 2-Naphthyl trifluoromethanesulfonate is the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule .
Mode of Action
2-Naphthyl trifluoromethanesulfonate interacts with its target through a process known as arylation . In this process, 2-Naphthyl trifluoromethanesulfonate donates an aryl group to the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule . This results in the formation of a new carbon-carbon bond, altering the structure and properties of the target molecule .
Biochemical Pathways
The arylation process involving 2-Naphthyl trifluoromethanesulfonate affects the biochemical pathway of the 1-(methoxycarbonyl)-2,5-dihydropyrrole molecule . The addition of the aryl group can lead to changes in the molecule’s reactivity, potentially affecting downstream reactions and pathways . .
Result of Action
The molecular and cellular effects of 2-Naphthyl trifluoromethanesulfonate’s action largely depend on the nature of the target molecule and the context in which it is used. In the case of the arylation of 1-(methoxycarbonyl)-2,5-dihydropyrrole, the result is the formation of a new molecule with altered properties . This can have various effects at the molecular and cellular level, depending on the role of the newly formed molecule.
Action Environment
The action, efficacy, and stability of 2-Naphthyl trifluoromethanesulfonate can be influenced by various environmental factors. These include temperature, pH, and the presence of other molecules that can interact with 2-Naphthyl trifluoromethanesulfonate. For example, the presence of certain catalysts can enhance its reactivity . Additionally, 2-Naphthyl trifluoromethanesulfonate is a solid at room temperature , and its solubility in different solvents can affect its availability for reactions.
Eigenschaften
IUPAC Name |
naphthalen-2-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRQYBWVTXIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404111 | |
| Record name | 2-Naphthyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl trifluoromethanesulfonate | |
CAS RN |
3857-83-8 | |
| Record name | 2-Naphthyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-Naphthyl Trifluoromethanesulfonate used in perylene modification?
A: 2-Naphthyl Trifluoromethanesulfonate, along with its isomer 1-(Trimethylsilyl)-2-naphthyl trifluoromethanesulfonate, serves as a crucial dienophile in Diels-Alder cycloaddition reactions with perylene derivatives. [] This reaction allows for the extension of the perylene core at the bay region, a modification known to significantly influence the compound's electroluminescent properties. [] Essentially, it acts as a building block to construct larger, more complex perylene structures with potentially enhanced optical and electronic characteristics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





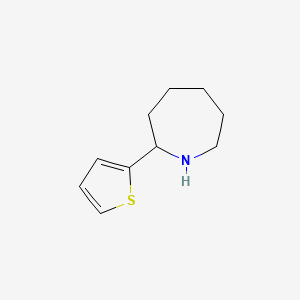
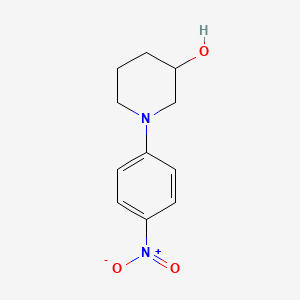



![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
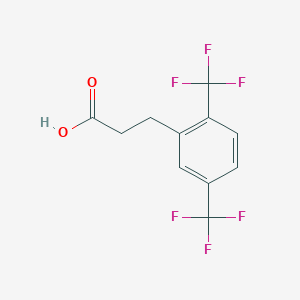

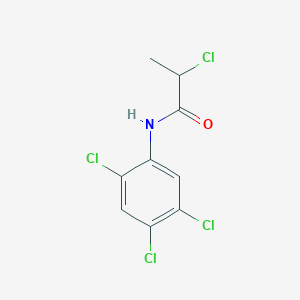
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)

